molecular formula C9H14O2 B8522827 1-Methyl-4-methylenecyclohexanecarboxylic acid

1-Methyl-4-methylenecyclohexanecarboxylic acid

Cat. No.: B8522827
M. Wt: 154.21 g/mol
InChI Key: CYTBDDHRZFBCLM-UHFFFAOYSA-N
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Description

1-Methyl-4-methylenecyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarboxylic acid, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-methylenecyclohexanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by further functionalization to introduce the methyl and methylene groups . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-methylenecyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Methyl-4-methylenecyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylenecyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause maturation of murine neuroblastoma cells in vitro, indicating its potential role in modulating cellular differentiation and growth . The exact molecular targets and pathways involved may include interactions with enzymes and receptors related to cellular metabolism and signaling.

Comparison with Similar Compounds

1-Methyl-4-methylenecyclohexanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-methyl-4-methylidenecyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h1,3-6H2,2H3,(H,10,11)

InChI Key

CYTBDDHRZFBCLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C)CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon stream, 3 ml of dibromomethane and 30 ml of titanium tetrachloride (methylene chloride 2M solution) were added to a solution of 7 g of zinc suspended in 200 ml of THF, under ice-cooling. The resultant solution was stirred for one hour. Then, a solution of 4.1 g of 1-methyl-4-oxo-1-cyclohexanecarboxylic acid (Example 26) in 40 ml of THF was added to the solution. The resultant solution was reacted for 12 hours. After reaction, 500 ml of an aqueous sodium chloride solution was added to the reaction solution. The solution was extracted three times with 100 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was removed in vacuo. The oily substance formed was subjected to column chromatography using 20 g of silica gel. From the fraction eluted with hexane and ethyl acetate=2:1, the solvent was removed in vacuo, yielding 1.3 g of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid as a colorless oil, which had the following physiochemical properties:
Quantity
3 mL
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reactant
Reaction Step One
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30 mL
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catalyst
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7 g
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catalyst
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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4.1 g
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reactant
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40 mL
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solvent
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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500 mL
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reactant
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200 mL
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solvent
Reaction Step Six

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